4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene
Overview
Description
4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, featuring bromine, methoxy, and methoxyethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy .
Mode of Action
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known to be used in the synthesis of dpp derivatives , which are involved in two-photon excited fluorescence microscopy .
Result of Action
It’s known to be used in the synthesis of dpp derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a brominated benzene derivative, such as 4-bromoanisole.
Etherification: The methoxy group is introduced via a Williamson ether synthesis, where 4-bromoanisole reacts with sodium methoxide.
Methoxyethoxylation: The final step involves the introduction of the methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction using 2-methoxyethanol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Techniques such as distillation and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, yielding a simpler benzene derivative.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Substitution: 4-Methoxy-2-(2-methoxyethoxy)aniline.
Oxidation: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzoic acid.
Reduction: 1-Methoxy-2-(2-methoxyethoxy)benzene.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Ligand in Coordination Chemistry: The methoxy and methoxyethoxy groups can coordinate with metal ions.
Biology
Pharmacological Studies: Potential use in the development of new drugs due to its unique functional groups.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
1-Bromo-2-methoxybenzene: Similar but lacks the additional methoxyethoxy group, limiting its applications.
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOFTXOOBHKZIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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